molecular formula C9H11N3OS B1431858 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 1500174-24-2

3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1431858
CAS No.: 1500174-24-2
M. Wt: 209.27 g/mol
InChI Key: BFIQIVJASLVJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a methoxy group and a pyrazole ring substituted with a methyl group

Properties

IUPAC Name

5-(4-methoxythiophen-2-yl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-12-9(10)4-7(11-12)8-3-6(13-2)5-14-8/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIQIVJASLVJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CS2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the thiophene ring can be oxidized to form a corresponding sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of light.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves a multi-step process that includes the formation of pyrazole derivatives through condensation reactions. The characterization of the compound is achieved using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.
  • Mass Spectrometry (MS) : Helps determine the molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Biological Activities

Research indicates that 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine exhibits several biological activities, making it a candidate for drug development:

Antimicrobial Activity

Studies have shown that compounds containing pyrazole moieties possess antimicrobial properties. The presence of the methoxythiophen group may enhance this activity by influencing the compound's interaction with microbial membranes.

Anticancer Potential

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve interference with cellular signaling pathways essential for tumor growth.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. This suggests a possible application in treating inflammatory diseases.

Material Science Applications

Beyond biological applications, 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is also explored in material science:

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances device efficiency.

Sensor Technology

The compound's sensitivity to environmental changes makes it a candidate for developing chemical sensors, particularly for detecting volatile organic compounds (VOCs).

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole, including 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, exhibited significant antimicrobial activity against various bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines revealed that this pyrazole derivative inhibited cell growth significantly compared to control groups. Further research is required to elucidate its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and pyrazole groups can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic reactions. In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene and pyrazole rings, affecting its conductivity and electrochromic behavior .

Comparison with Similar Compounds

  • **4-methoxy

Biological Activity

3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, a heterocyclic compound, has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a methyl group and a thiophene ring that carries a methoxy group . The molecular formula is C9H11N3OSC_9H_{11}N_3OS, and it has a molecular weight of approximately 197.26 g/mol. The presence of both thiophene and pyrazole moieties contributes to its diverse biological activities.

Synthesis Methods

The synthesis of 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the following methods:

  • Suzuki–Miyaura Coupling Reaction : A palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
  • Electrophilic Substitution Reactions : These can occur on the thiophene ring, allowing for further functionalization.
  • Reduction and Oxidation Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines from nitro groups if present.

The biological activity of 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can modulate their activity.
  • Receptor Binding : It has potential as a ligand for various receptors, influencing physiological responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies suggest that compounds with similar structures can reduce inflammation markers in vitro.
  • Anticancer Potential : Preliminary investigations have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, revealing that it inhibited cell growth in a dose-dependent manner, suggesting mechanisms involving apoptosis pathways .
  • Molecular Docking Studies : Computational docking studies have shown favorable binding interactions with targets such as prostaglandin D synthase (PTGR2), providing insights into its inhibitory mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
5-amino-4-(3-thienyl)-pyrazoleStructureExhibits strong anti-inflammatory properties
4-(methylthio)-pyrazoleStructureKnown for its antimicrobial activity
1-methylpyrazoleStructureSimpler structure but serves as a building block for more complex derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.